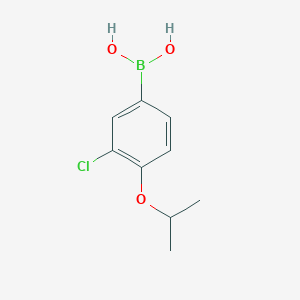

3-Chloro-4-isopropoxyphenylboronic acid

描述

Foundational Significance of Arylboronic Acids in Contemporary Organic Synthesis

Arylboronic acids are organic compounds containing a boron atom bonded to an aryl group and two hydroxyl groups. Their rise to prominence is largely attributed to their versatility, stability, and relatively low toxicity, making them indispensable reagents in a multitude of chemical transformations. sigmaaldrich.com The true impact of arylboronic acids lies in their utility in cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency. These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. dicp.ac.cnrsc.org

Several Nobel Prize-winning reactions underscore the significance of arylboronic acids. The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a paramount method for constructing carbon-carbon bonds, particularly for creating biaryl structures, polyolefins, and styrenes. nih.govsigmaaldrich.com This reaction is favored for its mild conditions and the commercial availability and environmental friendliness of boronic acids compared to other organometallic reagents. nih.gov

The Chan-Lam coupling offers a powerful method for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, coupling arylboronic acids with amines or alcohols. wikipedia.orgmdpi.comnih.gov Uniquely, this reaction is typically catalyzed by copper complexes and can often be performed at room temperature in the presence of air, offering a practical advantage over some palladium-catalyzed systems. mdpi.comnih.govnih.gov

The Buchwald-Hartwig amination is another cornerstone of C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides. bldpharm.comebi.ac.ukuni.lu While not directly using arylboronic acids as the primary aryl source, the principles of palladium-catalyzed cross-coupling are closely related, and the development of ligands for these reactions has had a broad impact on the field. bldpharm.com

Furthermore, the Liebeskind-Srogl coupling demonstrates the versatility of arylboronic acids in forming carbon-carbon bonds from thioesters, a process catalyzed by palladium with a copper(I) co-catalyst. nih.gov This reaction proceeds under neutral conditions, expanding the toolkit for organic chemists.

These reactions, among others, highlight the central role of arylboronic acids as versatile building blocks in constructing the complex molecular frameworks that are fundamental to numerous areas of chemical science.

Overview of the Unique Chemical Attributes and Research Trajectory of 3-Chloro-4-isopropoxyphenylboronic Acid

Within the extensive family of arylboronic acids, This compound has emerged as a valuable and versatile building block in its own right. Its unique substitution pattern—a chlorine atom and an isopropoxy group on the phenyl ring—imparts specific electronic and steric properties that are leveraged in a variety of synthetic applications.

The physical and chemical properties of this compound are well-defined, making it a reliable reagent in synthetic protocols.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 480438-56-0 | mdpi.com |

| Molecular Formula | C₉H₁₂BClO₃ | mdpi.com |

| Molecular Weight | 214.45 g/mol | mdpi.com |

| Melting Point | 140-145 °C | mdpi.com |

| Physical Form | Solid | mdpi.com |

The research trajectory of this compound is characterized by its application as a key intermediate in the synthesis of more complex and often biologically active molecules. Its utility is demonstrated in several advanced organic reactions. For instance, it serves as a reactant in the silver nitrate-catalyzed coupling with quinones for the preparation of alkyl- and aryl-substituted quinones. mdpi.com

A significant area of its application is in rhodium-catalyzed reactions. It has been successfully employed in the asymmetric arylation of alkenylheterocycles and in stereoselective and regioselective carbometalation of ynamides, showcasing its utility in constructing chiral molecules and complex scaffolds. mdpi.com

The presence of the chloro and isopropoxy groups makes this boronic acid a particularly interesting building block in medicinal chemistry. For example, derivatives of this compound are investigated in the development of inhibitors for enzymes such as bacterial dihydrofolate reductase (DHFR), a crucial target for antimicrobial agents. nih.govbldpharm.comnih.gov The specific substituents can influence binding affinities and pharmacokinetic properties of the final drug candidates.

The synthesis of its pinacol (B44631) ester derivative, this compound pinacol ester, is also noteworthy as this form is often preferred in Suzuki-Miyaura coupling reactions due to its enhanced stability and solubility in organic solvents. wikipedia.org The synthesis of the boronic acid itself can be achieved through established methods such as the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis.

| Reaction Type | Catalyst/Reagent | Application | Reference |

|---|---|---|---|

| Coupling with Quinones | Silver Nitrate (B79036) | Preparation of alkyl- and aryl quinones | mdpi.com |

| Asymmetric Arylation | Rhodium Catalyst | Synthesis of chiral alkenylheterocycles | mdpi.com |

| Carbometalation | Rhodium Catalyst | Stereo- and regioselective synthesis from ynamides | mdpi.com |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Synthesis of biaryl compounds (often via its pinacol ester) | wikipedia.org |

属性

IUPAC Name |

(3-chloro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBWTULFEPFOEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391969 | |

| Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-56-0 | |

| Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Isopropoxyphenylboronic Acid

Established Synthetic Pathways to Arylboronic Acids

The traditional and most widely practiced methods for synthesizing arylboronic acids, including substituted derivatives like 3-Chloro-4-isopropoxyphenylboronic acid, rely on two primary strategies: the borylation of pre-functionalized aryl rings (typically aryl halides) and the direct introduction of a boron-containing group onto an aromatic C-H bond.

The borylation of aryl halides is a robust and versatile method for preparing arylboronic acids and their esters. This approach typically involves either an organometallic intermediate or a transition-metal-catalyzed cross-coupling reaction.

Grignard Reagent and Organolithium Pathways: One of the earliest and most straightforward methods involves the formation of an organometallic intermediate. nih.gov For this compound, a suitable precursor such as 1-bromo-3-chloro-4-isopropoxybenzene would first be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). leah4sci.com This organomagnesium species is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to form a boronate ester. nih.govgoogle.com Subsequent acidic hydrolysis of the ester yields the final boronic acid. google.comchemicalbook.com

A similar pathway involves the use of an organolithium intermediate, generated via lithium-halogen exchange, which is then quenched with a borate ester. nih.govchemicalbook.com While effective, these methods can have limitations regarding functional group tolerance due to the high reactivity of the organometallic intermediates.

Miyaura Borylation Reaction: A more modern and highly versatile approach is the palladium-catalyzed Miyaura borylation, which directly couples an aryl halide with a diboron (B99234) reagent. rsc.orgacsgcipr.org This reaction offers excellent functional group tolerance and is widely used in pharmaceutical and materials chemistry. rsc.org The synthesis of this compound via this method would likely start from 2-chloro-4-isopropoxy-1-iodobenzene or the corresponding bromide.

The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base like potassium acetate (B1210297). rsc.orgyoutube.com The initial product is the pinacol (B44631) ester of the boronic acid, which can be isolated or hydrolyzed to the desired boronic acid. Significant research has focused on developing highly active catalysts that enable the use of less reactive but more economical aryl chlorides as substrates. mit.eduacs.org The use of specialized phosphine (B1218219) ligands, such as SPhos, has been shown to facilitate the borylation of challenging aryl chloride substrates, even at room temperature in some cases. researchgate.net

Table 1: Comparison of Common Boron Reagents for Borylation

| Boron Reagent | Common Name | Formula | Key Features |

|---|---|---|---|

| Bis(pinacolato)diboron | B₂pin₂ | C₁₂H₂₄B₂O₄ | Widely used, stable solid; produces stable pinacol esters. rsc.org |

| Pinacolborane | HBPin | C₆H₁₃BO₂ | More atom-economical than B₂pin₂; used in Pd-catalyzed borylations. nih.gov |

| Tetrahydroxydiboron (B82485) | BBA | B₂(OH)₄ | Highly atom-economical; considered a "green" reagent; product is the boronic acid directly. researchgate.netacs.org |

| Diisopropylaminoborane | - | C₆H₁₆BN | Used in iridium-catalyzed C-H borylation; product can be converted to boronic acids. nih.gov |

Direct C-H borylation has emerged as a powerful and atom-economical strategy for synthesizing arylboronic acids, as it avoids the need for pre-functionalized starting materials like aryl halides. rsc.org These reactions are typically catalyzed by transition metals, most notably iridium. nih.govacs.org

For a substrate like 1-chloro-2-isopropoxybenzene, direct C-H borylation would involve the selective activation of one of the aromatic C-H bonds. The regioselectivity of the reaction is a critical aspect and is generally governed by steric factors, with the borylation occurring at the least hindered position. rsc.orgnih.gov In the case of 1-chloro-2-isopropoxybenzene, the chloro and isopropoxy substituents would direct the borylation. Iridium catalysts, often generated from precursors like [Ir(cod)OMe]₂, in combination with specialized ligands, are highly effective for this transformation. d-nb.info

Recent advances have also led to the development of catalytic systems that can achieve meta-selective C-H borylation, which proceeds through steric or electronic control without the need for a directing group. youtube.comnih.gov This provides a complementary approach to traditional methods that often favor ortho or para substitution.

Advanced Strategies and Innovations in Synthesis of Substituted Arylboronic Acids

Research in arylboronic acid synthesis is continually driven by the need for more efficient, selective, and broadly applicable methods. Key innovations have focused on catalyst development, expanding the range of compatible substrates, and exploring alternative reaction mechanisms.

Advanced Catalytic Systems: The development of sophisticated ligands for palladium has been crucial for advancing the borylation of aryl chlorides. Electron-rich and sterically hindered biaryl monophosphine ligands (e.g., XPhos, SPhos) have enabled the efficient coupling of historically unreactive aryl chlorides at low catalyst loadings. mit.eduacs.orgresearchgate.net Beyond palladium, other transition metals have been successfully employed. Nickel-based catalysts, for example, offer a lower-cost alternative for the borylation of aryl halides and have been shown to be effective even at room temperature. acs.org Cobalt and rhodium complexes are also being explored for unique reactivity and selectivity in C-H borylation and other borylation pathways. youtube.comorganic-chemistry.org

Transition-Metal-Free Borylation: A significant innovation is the development of transition-metal-free borylation methods. One such strategy involves the reaction of organohalides with a silylborane reagent (like PhMe₂Si-B(pin)) in the presence of an alkoxide base. rsc.org This base-mediated borylation proceeds without a metal catalyst and shows good functional group tolerance. Another approach is a photoinduced, metal-free borylation of aryl halides, which can provide boronic acids and esters under mild conditions. organic-chemistry.org

Sustainable and Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical building blocks like this compound. mdpi.com The goals are to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Atom Economy: Direct C-H activation is inherently more atom-economical than pathways requiring pre-halogenation of the starting material. rsc.org In traditional borylation, the choice of boron reagent is critical. The use of tetrahydroxydiboron (B₂(OH)₄) is considered a greener alternative to bis(pinacolato)diboron (B₂pin₂) because it is more atom-economical and the byproducts are less wasteful. researchgate.netresearchgate.net

Solvent and Reaction Conditions: Efforts have been made to replace traditional organic solvents with more environmentally benign alternatives. Palladium-catalyzed borylation reactions have been successfully performed in water using micellar conditions or in biodegradable solvents like polyethylene (B3416737) glycol (PEG). rsc.orgresearchgate.net Furthermore, the development of highly active catalysts that function at room temperature reduces the energy consumption of the process. organic-chemistry.org

Mechanochemistry: A novel green approach involves the use of mechanochemistry, where reactions are carried out by grinding solid reactants together, often without any solvent. rsc.org This technique has been successfully applied to the formation of boronic esters from boronic acids and diols in excellent yields, demonstrating a potential pathway for solvent-free synthesis in the final steps of boronate ester production. rsc.org

Table 2: Green Chemistry Approaches in Arylboronic Acid Synthesis

| Green Strategy | Description | Example/Benefit | Reference |

|---|---|---|---|

| Atom Economy | Using reagents that incorporate a high proportion of reactant atoms into the final product. | Direct C-H borylation avoids pre-functionalization steps. Using B₂(OH)₄ over B₂pin₂ reduces waste. | researchgate.netrsc.org |

| Benign Solvents | Replacing hazardous organic solvents with safer alternatives. | Performing Pd-catalyzed borylation in water or polyethylene glycol (PEG). | rsc.orgresearchgate.net |

| Energy Efficiency | Developing catalysts that operate under milder conditions. | Ni-catalyzed borylation at room temperature. | acs.org |

| Mechanochemistry | Performing reactions by grinding solids, eliminating the need for bulk solvents. | Solvent-free synthesis of boronic esters from boronic acids and diols. | rsc.org |

| Alternative Catalysts | Using less toxic and more abundant metal catalysts. | Employing earth-abundant metals like nickel or iron instead of palladium. | acs.orgrsc.org |

Mechanistic Investigations and Reactivity Profiles of 3 Chloro 4 Isopropoxyphenylboronic Acid

Elucidation of the Suzuki-Miyaura Cross-Coupling Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, and it is a fundamental tool for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org The reaction mechanism for 3-Chloro-4-isopropoxyphenylboronic acid, like other arylboronic acids, is generally understood to proceed through a catalytic cycle involving a palladium catalyst. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of an organic halide to a Pd(0) complex. libretexts.org This is followed by a transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, and the cycle is completed by reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

The choice of the palladium catalyst and the associated ligands is crucial for the efficiency of the reaction. For arylboronic acids such as this compound, which possess both electron-withdrawing (chloro) and electron-donating (isopropoxy) groups, the electronic and steric properties of the ligand play a significant role. Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. nih.gov For instance, catalysts with bulky ligands like SPhos have been noted to mitigate side reactions when using chloro-substituted arylboronic acids. The stability and reactivity of the palladium complex throughout the catalytic cycle are highly dependent on the nature of the ligand. nih.gov

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

| Phenylboronic Acid Analog | Catalyst | Ligand | Base | Yield (%) | Notes |

|---|---|---|---|---|---|

| This compound | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 88 | Competitive C-Cl activation may reduce yield. |

The outcome of the Suzuki-Miyaura coupling is highly sensitive to the reaction conditions. The choice of solvent, base, and reaction temperature can significantly impact the reaction rate, yield, and selectivity.

Solvent Systems: A variety of solvents can be used for Suzuki-Miyaura reactions, often in biphasic systems with water to facilitate the dissolution of the base. Common organic solvents include toluene, ethanol, and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Bases: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides. The strength and nature of the base can affect the rate of transmetalation and can also influence the occurrence of side reactions.

Temperature Effects: The reaction temperature is a key parameter that can be optimized to balance the reaction rate and the stability of the catalyst and reactants. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and undesirable side reactions.

Detailed kinetic and thermodynamic studies specific to this compound are not extensively reported in the available literature. However, general principles from studies of other arylboronic acids can be applied. The oxidative addition step is often the rate-determining step in the catalytic cycle. libretexts.org Kinetic studies on similar reactions have shown that the reaction is often first-order with respect to the aryl halide and the palladium catalyst, and can be zero-order with respect to the boronic acid, especially at higher concentrations. acs.org

A common side reaction in Suzuki-Miyaura coupling is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. This process is often promoted by aqueous basic conditions and higher temperatures. For this compound, the presence of the electron-donating isopropoxy group may help to stabilize the C-B bond and reduce the likelihood of protodeboronation compared to unsubstituted phenylboronic acid.

Another potential side reaction is competitive C-Cl bond activation by the palladium catalyst, which can lead to undesired homocoupling or other byproducts. The use of appropriate ligands, as mentioned earlier, can help to suppress this side reaction.

Exploration of Other Carbon-Carbon Bond Formation Reactions

While the Suzuki-Miyaura reaction is the most prominent application of this compound, its utility extends to other carbon-carbon bond-forming reactions.

Stereoselective and Regioselective Carbometalation Reactions

While specific studies detailing the stereoselective and regioselective carbometalation reactions of this compound are not extensively documented in readily available literature, the compound is noted as a reactant for rhodium-catalyzed carbometalation of ynamides. sigmaaldrich.com This class of reactions, in a broader context, allows for the highly controlled synthesis of multi-substituted enamides. The general mechanism involves the addition of an organometallic species across a carbon-carbon triple bond, where the stereochemistry and regiochemistry are influenced by the catalyst, substrates, and reaction conditions. In the case of ynamides, rhodium catalysts have been shown to facilitate the carbometalation with various organoboron reagents, including boronic acids, to yield trisubstituted alkenes with high regio- and stereocontrol. nih.gov The electronic and steric properties of the substituents on the arylboronic acid, such as the chloro and isopropoxy groups on the compound , would be expected to influence the efficiency and selectivity of the reaction.

Silver Nitrate-Catalyzed Coupling Reactions (e.g., with Quinones)

This compound is a suitable coupling partner in the silver nitrate-catalyzed C-H functionalization of quinones. sigmaaldrich.com This method provides a direct and scalable route to synthesize aryl- and alkylquinones at room temperature in an open flask, using inexpensive reagents. nih.govorganic-chemistry.org The reaction is catalyzed by silver(I) nitrate (B79036) in the presence of a persulfate co-oxidant, typically potassium persulfate. nih.govorganic-chemistry.org The mechanism is thought to involve the generation of an aryl radical from the boronic acid, which then undergoes a nucleophilic addition to the quinone. Subsequent in situ reoxidation of the resulting dihydroquinone affords the final arylated quinone product. nih.gov This process is notable for its broad substrate scope with respect to both the quinone and the boronic acid, tolerating a range of functional groups. organic-chemistry.org

A general procedure for this transformation involves stirring the quinone and the arylboronic acid in a suitable solvent, followed by the addition of the silver(I) nitrate catalyst and the persulfate oxidant. The reaction progress is monitored, and upon completion, the product is isolated and purified. organic-chemistry.org

Table 1: Representative Conditions for Silver Nitrate-Catalyzed Arylation of Quinones

| Parameter | Condition |

| Catalyst | Silver(I) Nitrate (AgNO₃) |

| Oxidant | Potassium Persulfate (K₂S₂O₈) |

| Boronic Acid | 1.5 equivalents |

| Temperature | Room Temperature |

| Atmosphere | Air |

| Solvent | Dichloromethane or Trifluorotoluene |

This table represents generalized conditions and may vary for specific substrates.

Allylic Relay Suzuki Reactions

Reactivity with Diverse Transition Metal Catalysts Beyond Palladium

The reactivity of this compound extends beyond palladium-catalyzed reactions to include other transition metals, notably rhodium, copper, and nickel.

Rhodium: As previously mentioned, this compound is a reactant in rhodium-catalyzed asymmetric arylation of alkenylheterocycles and in the stereoselective and regioselective carbometalation of ynamides. sigmaaldrich.com Rhodium catalysis offers unique reactivity and selectivity profiles compared to palladium, often enabling transformations that are challenging with the latter.

Copper: Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, provide an alternative to palladium-based methods for the formation of carbon-heteroatom bonds. sigmaaldrich.comnih.gov These reactions typically couple arylboronic acids with amines, alcohols, and other nucleophiles. sigmaaldrich.comnih.gov While specific examples involving this compound are not detailed, the general applicability of copper catalysis to a wide range of arylboronic acids suggests its potential as a substrate in these transformations. rsc.orgnih.gov Copper catalysis is also employed in the cross-coupling of arylboronic acids with nitroarenes to form diarylamines. nih.gov

Nickel: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura cross-coupling reactions. ucla.edu Nickel catalysis can often be effective for the coupling of challenging substrates, such as aryl chlorides, and can exhibit different chemoselectivity compared to palladium. The use of nickel catalysts in conjunction with photoredox catalysis has enabled novel C(sp3)-H cross-coupling reactions where aryl chlorides can serve as both the coupling partner and a source of chlorine radicals. Although specific data for this compound in nickel-catalyzed reactions is not provided in the searched literature, the general trend towards the use of nickel for a broad range of arylboronic acids indicates its potential utility.

Applications in Advanced Organic Synthesis Using 3 Chloro 4 Isopropoxyphenylboronic Acid

Construction of Complex Polyaromatic and Heteroaromatic Scaffolds

The synthesis of polyaromatic hydrocarbons (PAHs) and heteroaromatic compounds is of significant interest due to their prevalence in biologically active molecules and advanced materials. researchgate.netrsc.org 3-Chloro-4-isopropoxyphenylboronic acid serves as a key building block in the iterative construction of these complex scaffolds through sequential cross-coupling reactions. epa.gov

The general strategy involves the palladium-catalyzed coupling of the boronic acid with a dihaloarene or dihaloheteroarene. The differential reactivity of the halogen atoms on the coupling partner can be exploited to achieve selective mono-arylation, followed by a second coupling reaction to introduce another aryl or heteroaryl group. This stepwise approach allows for the controlled assembly of complex, unsymmetrical polyaromatic and heteroaromatic systems.

For instance, the coupling of this compound with a di-bromo-substituted aromatic or heteroaromatic core under carefully controlled conditions can yield a mono-arylated intermediate. This intermediate can then be subjected to a second Suzuki-Miyaura coupling with a different boronic acid to introduce further complexity. The isopropoxy group on the boronic acid can enhance the solubility of the resulting products in organic solvents, facilitating their purification and further manipulation. harvard.edu

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product Type |

| This compound | Dihaloarene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Polyaromatic Scaffold |

| This compound | Dihaloheteroarene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Heteroaromatic Scaffold |

This table represents typical conditions for Suzuki-Miyaura reactions and is illustrative of how this compound can be used in the synthesis of complex scaffolds. Specific conditions and yields would be dependent on the specific substrates and desired products.

Strategies for Orthogonal Functionalization and Derivatization

The substituted phenyl ring of this compound provides multiple sites for further functionalization, enabling the synthesis of a diverse library of compounds from a common intermediate. Orthogonal functionalization, the selective modification of one functional group in the presence of others, is a key strategy in modern synthetic chemistry.

Following the initial Suzuki-Miyaura coupling to form a biaryl structure, the chloro and isopropoxy groups on the 3-Chloro-4-isopropoxyphenyl moiety can be selectively manipulated. For example, the isopropoxy group can be cleaved under acidic conditions to reveal a phenol, which can then be used in a variety of subsequent reactions, such as etherification or esterification, to introduce new functional groups.

The chloro substituent offers another handle for functionalization. It can participate in further cross-coupling reactions, such as a second Suzuki-Miyaura coupling, a Buchwald-Hartwig amination, or a Sonogashira coupling, to introduce additional aryl, amino, or alkynyl groups, respectively. The ability to perform these transformations selectively allows for the late-stage diversification of complex molecules, which is highly valuable in drug discovery and materials science.

| Initial Product (from 4.1) | Derivatization Reaction | Reagents | Functional Group Introduced |

| Biaryl with 3-chloro-4-isopropoxy moiety | Ether Cleavage | HBr or BBr₃ | Phenol (-OH) |

| Biaryl with 3-chloro-4-hydroxy moiety | Etherification | Alkyl halide, Base | Alkoxy group (-OR) |

| Biaryl with 3-chloro-4-isopropoxy moiety | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Amino group (-NR₂) |

| Biaryl with 3-chloro-4-isopropoxy moiety | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group (-C≡CR) |

This table illustrates potential orthogonal functionalization strategies that can be applied to biaryls synthesized using this compound.

Synthesis of Sterically Hindered Biaryl Systems

The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge in organic synthesis due to the steric repulsion between the two aromatic rings, which can hinder the carbon-carbon bond formation. uni.lugoogle.com this compound, with its 3-chloro substituent, can be employed in the synthesis of such sterically demanding structures. researchgate.net

The key to successfully synthesizing these hindered systems lies in the choice of the palladium catalyst, ligand, and reaction conditions. uni.lu For the coupling of this compound with an ortho-substituted aryl halide, highly active and sterically bulky phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed in combination with a palladium precatalyst like Pd₂(dba)₃. nih.gov These ligands facilitate the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.

The use of strong, non-nucleophilic bases such as potassium phosphate (B84403) (K₃PO₄) is also crucial for promoting the transmetalation step without causing unwanted side reactions. The reaction temperature and solvent also play a significant role in achieving good yields of the desired sterically hindered biaryl product. The isopropoxy group of the boronic acid can again be advantageous in these systems by improving the solubility of the reactants and products.

| This compound | ortho-Substituted Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 1.2 equiv | 1.0 equiv (e.g., 2-Bromotoluene) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| 1.2 equiv | 1.0 equiv (e.g., 1-Bromo-2,6-dimethylbenzene) | Pd(OAc)₂ / XPhos | CsF | Dioxane | 110 |

This table provides illustrative examples of reaction conditions for the synthesis of sterically hindered biaryls using this compound. The specific conditions would need to be optimized for each set of reactants.

Contributions to Medicinal Chemistry and Drug Discovery

Utilization as a Key Building Block in Pharmaceutical Synthesis

In synthetic organic and medicinal chemistry, 3-Chloro-4-isopropoxyphenylboronic acid serves as a crucial building block for constructing more complex molecules. nih.gov The term "building block" refers to a molecular fragment that can be readily incorporated into a larger structure through reliable chemical reactions. whiterose.ac.uk The value of this specific compound lies in the versatility of its boronic acid group, primarily for use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create biaryl and heteroaryl structures, which are prevalent motifs in many approved pharmaceutical drugs.

The chloro and isopropoxy substituents on the phenyl ring provide additional points for molecular recognition and tuning of physicochemical properties. The presence of a chlorine atom is a common feature in many pharmaceuticals, often introduced to enhance metabolic stability, improve binding affinity to a target protein, or modulate the electronic character of the molecule. nih.gov Statistics show that chlorine chemistry is integral to the production of a vast majority of pharmaceuticals. nih.gov The isopropoxy group can influence properties such as lipophilicity and solubility, which are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The strategic placement of these groups makes this compound a highly useful reagent for generating libraries of diverse compounds for drug screening and lead optimization. rsc.orgwhiterose.ac.uk

Design and Development of Novel Therapeutic Agents Incorporating the Core Structure

The this compound core structure is an attractive scaffold for the design of novel therapeutic agents. Boronic acids and their derivatives are known to target a variety of enzymes, particularly serine proteases, by acting as transition-state analogs. nih.gov The boron atom can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site, leading to potent and specific inhibition. nih.gov

The development of new benzoxaboroles, a class of boron-containing heterocycles, has also shown significant promise. mdpi.comnih.gov These structures are often more stable and water-soluble than their corresponding boronic acids and have demonstrated a wide range of biological activities, including antifungal and antitrypanosomal effects. mdpi.comnih.gov The 3-chloro-4-isopropoxyphenyl moiety could foreseeably be used to synthesize novel benzoxaboroles with unique therapeutic profiles.

Case Studies in Drug Lead Identification and Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. nih.govnih.gov The unique combination of functional groups in this compound makes it a valuable tool in this process.

Structure-activity relationship (SAR) studies are central to lead optimization, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For a lead compound containing the this compound core, medicinal chemists can systematically modify the structure to enhance its performance.

Hypothetical SAR Study for a Lead Compound

| Modification to 3-Chloro-4-isopropoxyphenyl Core | Rationale | Potential Impact on Activity |

|---|---|---|

| Replace Isopropoxy with Methoxy | Explore the effect of a smaller, less lipophilic group. sigmaaldrich.com | May alter binding in a hydrophobic pocket or change solubility. |

| Move Chlorine to Position 2 | Investigate the importance of the chlorine's position on electronic distribution and steric fit. | Could increase or decrease binding affinity depending on the target's topology. |

| Replace Chlorine with Fluorine | Fluorine is smaller and more electronegative, often used to block metabolic sites or form key hydrogen bonds. | Might improve metabolic stability or introduce new interactions with the target. |

| Convert Boronic Acid to Pinacol (B44631) Ester | The pinacol ester is more stable and less polar, often used as a protected form of the boronic acid for synthesis. | Can improve handling and reactivity in certain synthetic steps. |

A notable case study involves the development of boronic acid-based compounds to inhibit neutrophil elastase, an enzyme linked to diseases like cystic fibrosis and chronic obstructive pulmonary disease. drugdiscoverytrends.com Researchers at the Scripps Research Institute developed a method to convert abundant and inexpensive carboxylic acids into boronic acids. drugdiscoverytrends.com This allowed them to synthesize boronic acid versions of existing drugs and create novel inhibitors. Lab tests showed that the resulting boronic acid compounds were potent elastase inhibitors, binding tightly to the target enzyme. drugdiscoverytrends.com This work exemplifies how the strategic introduction of a boronic acid group, such as the one found in this compound, can be a powerful strategy in lead optimization to create highly effective therapeutic agents. drugdiscoverytrends.com

Role in Biochemical Research and Biological Studies

Application as a Reagent for Probing Biological Molecule Interactions

The utility of 3-Chloro-4-isopropoxyphenylboronic acid as a tool for probing the interactions of biological molecules is primarily indirect, stemming from its foundational role in the synthesis of more complex structures. The boronic acid functional group is of particular importance in this context. Boronic acids are known to form reversible covalent bonds with diols, a structural motif present in many biological molecules, including sugars and glycoproteins. This inherent reactivity allows for the design of molecular probes that can selectively bind to specific biological targets.

While direct studies employing this compound as a standalone probe are not extensively documented, its derivatives are engineered for such purposes. For instance, a related compound, 3-Butoxy-5-chloro-4-isopropoxyphenylboronic acid, has been identified for its potential use as a molecular probe in biochemical assays to investigate enzyme function and inhibition. The underlying principle relies on the boronic acid moiety's ability to interact with key residues in a biological target.

Furthermore, the 3-chloro-4-isopropoxyphenyl fragment can be incorporated into larger molecules to study structure-activity relationships. By systematically modifying a parent bioactive compound with this fragment, researchers can probe the steric and electronic requirements of a biological target's binding site. The chloro and isopropoxy groups provide a specific combination of hydrophobicity, size, and electronic properties that can influence the binding affinity and selectivity of the resulting molecule.

Development of Boron-Containing Compounds for Advanced Biological Investigations

The most significant contribution of this compound to biological sciences lies in its application as a starting material for the synthesis of novel, biologically active compounds. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex biaryl structures, which are prevalent in many classes of therapeutic agents.

Another area of advanced biological investigation where this compound has been utilized is in the development of modulators for neuronal receptors. A patent describes the use of this compound in the synthesis of a heterocyclic compound that acts as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator. googleapis.com Such compounds are of interest for their potential therapeutic applications in treating conditions like depression, schizophrenia, and Alzheimer's disease. googleapis.com The synthesis involved a Suzuki coupling reaction between this compound and a brominated pyridine (B92270) derivative, highlighting the compound's role in creating novel central nervous system-active agents. googleapis.com

The research into compounds containing the 3-chloro-4-isopropoxy-phenyl fragment extends to other areas as well. For example, it has been used as a building block in the nickel-catalyzed synthesis of substituted pyrroles, which are heterocyclic structures of interest in medicinal chemistry. nottingham.ac.uk

The following interactive table summarizes the key research findings related to the application of this compound in the development of biologically active compounds.

| Application Area | Synthesized Compound Class | Key Research Finding | Reference |

| Oncology | Enzyme Inhibitors | The pinacol (B44631) ester was used to synthesize a series of enzyme inhibitors with promising activity against cancer cell lines. | |

| Neuroscience | AMPA Receptor Potentiators | Utilized in the synthesis of a heterocyclic compound with potential therapeutic applications for neurological and psychiatric disorders. | googleapis.com |

| Medicinal Chemistry | Substituted Pyrroles | Employed as a reactant in the nickel-catalyzed synthesis of complex heterocyclic structures. | nottingham.ac.uk |

Catalytic Systems and Ligand Design for Enhanced Reactivity and Selectivity

Evolution of Phosphine (B1218219) Ligands and Their Impact on Cross-Coupling Efficiency

Phosphine ligands are the most prevalent class of ligands for palladium-catalyzed cross-coupling reactions due to their ability to stabilize the metal center and modulate its reactivity. tcichemicals.comlibretexts.org The development of these ligands has progressed significantly from simple, readily available options to highly specialized, sterically demanding, and electron-rich structures that dramatically improve reaction outcomes.

Initially, simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) were the standard. libretexts.orgorganic-chemistry.org However, the demand for coupling less reactive substrates, such as aryl chlorides, spurred the development of new ligand classes. In the late 1990s, it was demonstrated that bulky and electron-rich phosphine ligands could dramatically enhance the efficiency of Suzuki-Miyaura couplings. youtube.comnih.gov These ligands facilitate the key steps of the catalytic cycle: the electron-donating nature accelerates the oxidative addition of the aryl halide to the palladium(0) center, while the steric bulk promotes the final reductive elimination step to release the biaryl product. tcichemicals.comlibretexts.org

This led to the creation of several influential classes of phosphine ligands:

Trialkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) and tricyclohexylphosphine (B42057) offer high electron density and significant steric bulk, proving highly effective for activating unreactive aryl chlorides. tcichemicals.com

Dialkylbiaryl Phosphines: Developed extensively by the Buchwald group, these ligands (e.g., SPhos, JohnPhos, DavePhos) feature a biaryl backbone that creates a bulky, well-defined pocket around the metal center. nih.govnih.gov This architecture has proven to be exceptionally versatile and active, enabling reactions at room temperature and with very low catalyst loadings for a wide scope of substrates, including sterically hindered and heteroaryl partners. nih.govnih.govacs.org The efficacy of these ligands has made the coupling of challenging substrates routine. nih.gov

The impact of ligand choice on reaction efficiency is illustrated in the following table, which shows representative yields for the Suzuki-Miyaura coupling of an aryl chloride with phenylboronic acid using different phosphine ligands.

Table 1: Representative Impact of Phosphine Ligand Structure on Suzuki-Miyaura Coupling Yield

| Ligand | Ligand Class | Steric Bulk | Electron-Donating Ability | Typical Yield (%) |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | Triarylphosphine | Moderate | Moderate | Low to Moderate |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Trialkylphosphine | High | High | High |

| SPhos | Dialkylbiaryl Phosphine | High | High | Excellent |

Note: Yields are illustrative and depend on specific substrates and reaction conditions. The trend demonstrates the superiority of bulky, electron-rich ligands for coupling aryl chlorides.

For a substrate like 3-Chloro-4-isopropoxyphenylboronic acid, the use of advanced ligands like SPhos is critical for achieving high yields, especially when paired with electronically deactivated or sterically demanding aryl chlorides.

Development of Novel Catalyst Systems for Mild Reaction Conditions

A major goal in modern catalysis is the development of systems that operate under mild conditions—ideally at room temperature, in environmentally benign solvents like water, and under aerobic conditions. nih.gov Such conditions increase the functional group tolerance of the reaction, which is essential when synthesizing complex molecules where sensitive moieties must be preserved.

The development of novel catalyst systems for mild Suzuki-Miyaura couplings, directly applicable to this compound, has been advanced on several fronts:

Palladium Precatalysts: The use of well-defined palladium precatalysts, which readily form the active catalytic species in solution, has led to more reproducible and efficient reactions. Systems like [(t-Bu)₂P(OH)]₂PdCl₂ (POPd) have been reported to effectively catalyze the coupling of challenging phenyl chlorides. nih.gov

N-Heterocyclic Carbenes (NHCs): As an alternative to phosphines, N-heterocyclic carbenes have emerged as powerful ligands for palladium. They form very stable bonds to the metal center and are strong electron donors. Various NHC-palladium complexes have shown high activity for Suzuki-Miyaura reactions, including those involving aryl chlorides at room temperature. nih.gov

Specialized Ligand/Palladium Combinations: The combination of specific dialkylbiaryl phosphine ligands with a palladium source is a highly effective strategy. For instance, mixtures of palladium acetate (B1210297) and ligands like o-(di-tert-butylphosphino)biphenyl allow for room-temperature coupling of aryl chlorides. acs.org Similarly, SPhos confers unprecedented activity, enabling reactions with low catalyst levels to prepare extremely hindered biaryls. acs.org

Non-Palladium Catalysts: While palladium remains dominant, research into more sustainable and low-cost catalysts has grown. Copper-based systems have been developed for Suzuki-type reactions under mild, room-temperature conditions. rsc.org Bimetallic systems, such as those using copper and manganese, have also been explored for related carbonylative couplings. rsc.org

These advancements allow for the efficient use of this compound in syntheses that would be unfeasible under harsh, high-temperature conditions.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysis

The choice between a homogeneous and a heterogeneous catalyst for reactions involving this compound depends on the specific application, balancing the need for high reactivity with practical considerations like cost and reusability. acs.orgacs.org

Homogeneous Catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in the reaction solvent. acs.org

Advantages: Homogeneous catalysts generally exhibit higher activity and selectivity because the catalytic sites are well-defined and highly accessible to the substrates. acs.org The mechanisms are often well-understood, allowing for rational catalyst and ligand design to optimize performance. researchgate.net

Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction products. acs.org This can lead to contamination of the final product with the precious metal (e.g., palladium) and prevents the cost-effective recovery and reuse of the catalyst, a significant issue in industrial-scale synthesis. acs.orgqualitas1998.net

Heterogeneous Catalysis utilizes a catalyst that exists in a different phase from the reactants, most commonly a solid catalyst in a liquid reaction mixture. acs.org

Disadvantages: Heterogeneous catalysts have historically been perceived as less active and selective than their homogeneous counterparts. researchgate.net A significant challenge is metal leaching, where the active metal dissolves from the solid support into the reaction mixture. qualitas1998.net This leaching can lead to the reaction proceeding via a homogeneous pathway, negating some of the benefits of a truly heterogeneous system, and can cause catalyst deactivation over successive runs. qualitas1998.netresearchgate.net

The distinction between the two is not always sharp. Many modern "heterogeneous" systems are now understood to operate via a "release-and-catch" or "quasi-heterogeneous" mechanism, where palladium leaches from the support to act as a homogeneous catalyst and is then re-adsorbed upon reaction completion. researchgate.net

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Suzuki-Miyaura Coupling

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Dissolved in reaction medium | Solid in liquid/gas medium |

| Activity/Selectivity | Generally high | Often lower, can be variable |

| Catalyst Separation | Difficult, requires chromatography/extraction | Easy, via filtration |

| Catalyst Reusability | Generally not reusable | High potential for reuse |

| Product Contamination | High risk of metal contamination | Low risk if leaching is minimal |

| Mechanistic Understanding | Often well-defined | More complex, leaching can occur |

| Ideal Application | Lab-scale synthesis, high-value products | Industrial processes, continuous flow |

For the synthesis of a fine chemical intermediate derived from this compound, a homogeneous catalyst might be chosen in a lab setting to maximize yield and purity. For large-scale industrial production, developing a robust heterogeneous system would be a primary goal to ensure economic viability and sustainability. acs.org

Future Research Directions and Emerging Perspectives

Expanding the Scope of Synthetic Transformations

The synthetic utility of 3-Chloro-4-isopropoxyphenylboronic acid is well-established in traditional cross-coupling reactions. However, future research is poised to expand its applications into a broader range of synthetic transformations. A key area of exploration lies in moving beyond palladium-catalyzed reactions to include other transition metals and even metal-free approaches. For instance, the development of nickel-catalyzed Suzuki-Miyaura cross-coupling reactions has gained significant traction due to nickel's lower cost and unique reactivity profile. rsc.org Investigating the performance of this compound in nickel-catalyzed systems could open up new avenues for the synthesis of complex molecules, potentially with different selectivity compared to palladium catalysis.

Furthermore, the field is witnessing a surge in photoinduced and electrochemical methods for C-C and C-heteroatom bond formation. nih.govresearchgate.net The application of photoredox catalysis to activate this compound could enable novel transformations under mild conditions. nih.gov The chloro and isopropoxy substituents on the phenyl ring can influence the electronic properties of the molecule, which in turn would affect its behavior in photocatalytic cycles. nih.govrsc.org Similarly, electrochemical methods offer a green and efficient alternative for cross-coupling reactions. researchgate.net Future studies could focus on the electrochemical behavior of this compound, exploring its potential in electrosynthesis and developing novel electrochemical coupling protocols. researchgate.net

Another promising direction is the exploration of this compound in reactions that go beyond simple cross-coupling. This includes its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, and in the synthesis of novel heterocyclic systems. The unique substitution pattern of this compound could impart desirable properties to the resulting heterocyclic compounds, making them of interest for medicinal chemistry and materials science.

| Transformation Type | Potential Catalyst/Method | Rationale for Future Research |

| Nickel-Catalyzed Cross-Coupling | Nickel complexes with various ligands | Cost-effective and potentially different reactivity/selectivity compared to palladium. rsc.org |

| Photoredox Catalysis | Organic or inorganic photocatalysts | Enables reactions under mild, visible-light conditions; substituent effects can be tuned. nih.gov |

| Electrochemical Synthesis | Various electrode materials and electrolytes | Green and efficient method for bond formation; potential for unique reactivity. researchgate.net |

| Multicomponent Reactions | Various catalysts | Efficient synthesis of complex molecules in a single step. |

Exploration of Unconventional Catalytic Approaches

The development of unconventional catalytic approaches for activating this compound is a fertile ground for future research. A significant trend in catalysis is the move towards more sustainable and environmentally friendly methods. nih.gov This includes the use of catalysts based on earth-abundant metals, as well as metal-free catalytic systems.

One area of interest is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov Future research could focus on developing solid-supported catalysts, such as palladium nanoparticles on various supports, for reactions involving this compound. nih.govnih.gov The isopropoxy group on the compound might influence its interaction with the catalyst surface, potentially affecting reaction efficiency and selectivity.

Another unconventional approach is the use of organocatalysis, where small organic molecules are used as catalysts instead of metal complexes. mdpi.com While less common for Suzuki-Miyaura type reactions, the development of organocatalytic systems for the activation of boronic acids is an active area of research. mdpi.com The chloro and isopropoxy groups could play a role in the interaction with the organocatalyst, making this compound an interesting substrate for such studies.

Furthermore, the exploration of reactions in alternative, greener solvents, such as water or deep eutectic solvents, is a key aspect of sustainable chemistry. nih.gov The solubility and reactivity of this compound and its reaction partners in these unconventional media would be a valuable area of investigation.

Potential for Advanced Materials Applications

The intrinsic chemical properties of this compound, particularly the presence of the boronic acid moiety and the chloro and isopropoxy substituents, make it a promising building block for advanced materials. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property that can be exploited in the design of "smart" materials that respond to specific stimuli. nih.govnih.gov

Future research could focus on incorporating this compound into polymers to create materials for applications such as drug delivery, sensing, and self-healing materials. nih.govnih.govnih.gov The isopropoxy group could enhance the solubility of the resulting polymers in organic solvents, facilitating their processing. The chlorine atom, on the other hand, could serve as a site for further functionalization or influence the polymer's thermal and mechanical properties.

In the realm of sensing, materials functionalized with this compound could be used to detect diol-containing molecules, such as sugars or catechols. The chloro and isopropoxy groups could modulate the electronic properties of the material, potentially leading to enhanced sensitivity or selectivity of the sensor.

Computational Chemistry Approaches for Predicting Reactivity and Designing Novel Systems

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, offers powerful tools to predict the reactivity of this compound and to design novel catalytic systems for its transformation.

DFT calculations can provide valuable insights into the electronic structure and geometry of the molecule, helping to understand the influence of the chloro and isopropoxy substituents on its reactivity. researchgate.netacs.orgarxiv.orgresearchgate.net For example, DFT can be used to calculate the energy barriers for different reaction pathways, predicting the most likely products and optimizing reaction conditions. acs.orgarxiv.org Such studies can elucidate the role of intramolecular interactions, such as potential hydrogen bonding between the isopropoxy group and the boronic acid moiety, which can significantly affect the compound's reactivity. nih.govrsc.org

Machine learning is emerging as a transformative tool in chemistry for predicting reaction outcomes and designing new catalysts. researchgate.netrsc.orgacs.org By training machine learning models on large datasets of chemical reactions, it is possible to predict the performance of this compound in various reactions with a high degree of accuracy. rsc.orgacs.org These models can also be used to design novel catalysts with enhanced activity and selectivity for specific transformations involving this compound. nih.gov

Future computational work could focus on developing accurate predictive models for the diverse reactions of this compound. This would involve generating comprehensive datasets through high-throughput experimentation and using this data to train sophisticated machine learning algorithms. Such in silico screening would accelerate the discovery of new applications for this versatile chemical compound.

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. researchgate.netacs.orgarxiv.orgresearchgate.net | Understanding of substituent effects on reactivity and prediction of reaction pathways. nih.govrsc.org |

| Machine Learning | Prediction of reaction yields, catalyst performance, and regioselectivity. rsc.orgacs.org | Accelerated discovery of new reactions and optimized reaction conditions. |

| Molecular Dynamics (MD) | Simulation of the behavior of polymers containing the compound in different environments. | Insight into the properties of advanced materials for applications like drug delivery. |

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 3-Chloro-4-isopropoxyphenylboronic acid?

- Answer : The compound has a boronic acid group (-B(OH)₂) at the phenyl ring position, with chlorine and isopropoxy substituents at the 3- and 4-positions, respectively. Key characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions and electronic environments. For example, the isopropoxy group’s methyl protons appear as a doublet (δ ~1.3 ppm), while aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : The B-O and B-C stretching vibrations (1350–1250 cm⁻¹ and ~660 cm⁻¹, respectively) validate boronic acid functionality .

- Mass Spectrometry : High-resolution MS confirms the molecular formula (C₉H₁₂BClO₃) and fragmentation patterns .

Q. What synthetic strategies are commonly used to prepare this compound?

- Answer : Two primary routes are employed:

- Suzuki-Miyaura Coupling : Using a halogenated precursor (e.g., 3-chloro-4-isopropoxybromobenzene) with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ catalyst (1–5 mol%) and base (K₂CO₃) in THF/water at 80–100°C .

- Direct Boronation : Lithiation of 3-chloro-4-isopropoxybromobenzene followed by reaction with trimethyl borate, then acidic hydrolysis to yield the boronic acid .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence cross-coupling efficiency in Suzuki reactions?

- Answer : The bulky isopropoxy group at the 4-position creates steric hindrance, slowing transmetalation steps in Pd-catalyzed reactions. Electronically, the alkoxy group donates electrons via resonance, activating the aryl ring for electrophilic substitution but potentially destabilizing the boronate intermediate. Comparative studies with methoxy analogs show lower yields (e.g., 65% vs. 85% for methoxy derivatives under identical conditions) due to steric constraints . Optimizing ligand systems (e.g., SPhos or XPhos ligands) can mitigate these effects by enhancing catalyst turnover .

Q. What strategies resolve contradictory data on the compound’s stability under aqueous conditions?

- Answer : Stability studies reveal pH-dependent degradation:

- Acidic Conditions (pH < 5) : Rapid hydrolysis of the boronic acid to phenol derivatives.

- Neutral/Basic Conditions (pH 7–9) : Greater stability due to boronate anion formation.

Contradictions arise from solvent impurities or residual catalysts accelerating decomposition. Recommendations: - Use anhydrous solvents (e.g., THF) and store under inert gas at –20°C.

- Monitor stability via HPLC with UV detection (λ = 254 nm) .

Q. How does the chlorine substituent affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Answer : The chlorine atom acts as a meta-directing group, guiding EAS to the 5-position of the phenyl ring. However, the isopropoxy group’s strong para-directing effect competes, leading to mixed regioselectivity. Computational studies (DFT) show a 60:40 preference for para-substitution (relative to Cl) in nitration reactions. Experimental validation via NOESY NMR confirms product distributions .

Methodological Considerations

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Answer :

- Moisture Control : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.

- Catalyst Selection : Air-stable Pd catalysts (e.g., Pd(OAc)₂ with XPhos) reduce oxidation risks.

- Work-Up : Quench reactions with degassed brine to minimize boronic acid oxidation .

Q. How can researchers differentiate boronic acid tautomers using spectroscopic data?

- Answer : The equilibrium between trigonal planar (boronic acid) and tetrahedral (boronate) forms is pH-dependent. In DMSO-d₆:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。